molecular formula C10H13N5Na2O10P2 B1436678 Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt CAS No. 78101-74-3

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

Cat. No.: B1436678
CAS No.: 78101-74-3
M. Wt: 471.17 g/mol
InChI Key: AITRRPRAEQUOAZ-FVALZTRZSA-L
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Description

Nomenclature and Chemical Identification

This compound is systematically identified through multiple nomenclature systems that reflect its complex molecular structure and chemical properties. The compound is formally recognized under the Chemical Abstracts Service number 102783-74-4, establishing its unique chemical identity in scientific databases. The molecular formula C10H12N5Na3O10P2 indicates the presence of ten carbon atoms, twelve hydrogen atoms, five nitrogen atoms, three sodium atoms, ten oxygen atoms, and two phosphorus atoms, resulting in a molecular weight of 493.15 daltons.

The systematic nomenclature encompasses several alternative designations that reflect different aspects of its chemical structure. These include 2'-deoxyguanosine 5'-diphosphoric acid in its free acid form, and various sodium salt designations such as 2'-deoxyguanosine-5'-diphosphate trisodium salt. The compound is also referenced in biochemical literature through abbreviated forms, though the full systematic name emphasizes the presence of the guanine base, the deoxyribose sugar moiety lacking a hydroxyl group at the 2' position, and the diphosphate group attached at the 5' position.

The structural characteristics of this compound place it within the broader classification of purine 2'-deoxyribonucleoside diphosphates. This chemical class is distinguished by nucleotides containing a purine base system linked to a ribose sugar lacking a hydroxyl group at the 2' carbon position, with a diphosphate group providing the phosphorylated component. The specific stereochemical configuration follows standard nucleoside conventions, with the guanine base attached through its N9 nitrogen to the C1 carbon of the deoxyribose sugar in the β-configuration.

Property Value Reference
Molecular Formula C10H12N5Na3O10P2
Molecular Weight 493.15 g/mol
Chemical Abstracts Service Number 102783-74-4
Melting Point >178°C (decomposition)
Storage Temperature -20°C
Water Solubility Soluble
Physical Form White powder

Historical Context in Nucleotide Research

The discovery and characterization of this compound must be understood within the broader historical context of nucleotide research and DNA biochemistry. The foundational work in nucleotide metabolism began in the 1950s with pioneering researchers such as Paul Berg and Hans Krebs, who independently identified biochemical activities involved in nucleotide phosphorylation and metabolism. These early investigations established the fundamental understanding of how cells synthesize and utilize nucleoside phosphates for essential cellular processes.

Arthur Kornberg's groundbreaking work in the 1950s, particularly his discovery of DNA polymerase I on April 16, 1956, provided crucial insights into how nucleoside triphosphates serve as substrates for DNA synthesis. Kornberg's research team was among the first to isolate and characterize DNA polymerase enzymes, demonstrating their requirement for deoxynucleoside triphosphates as substrates and establishing the fundamental mechanisms of DNA replication. This work laid the foundation for understanding how deoxyribonucleoside diphosphates function as precursors in the biosynthetic pathways leading to DNA building blocks.

The historical development of nucleoside diphosphate kinase research in the 1950s established the enzymatic framework for understanding how compounds like guanosine 5'-(trihydrogen diphosphate), 2'-deoxy- function in cellular metabolism. The identification of nucleoside diphosphate kinase activities demonstrated the critical role of these enzymes in maintaining nucleotide pool balance and providing substrates for DNA synthesis pathways. Early research revealed that these enzymes catalyze the transfer of phosphate groups from nucleoside triphosphates to nucleoside diphosphates through a ping-pong mechanism involving phospho-histidine intermediates.

Subsequent decades of research have revealed the sophisticated regulatory mechanisms governing deoxyribonucleotide metabolism and the specific roles of individual nucleoside diphosphates in cellular physiology. The development of purification techniques and analytical methods has enabled detailed characterization of these compounds and their enzymatic interactions. Modern research has expanded understanding to include the structural biology of nucleotide-enzyme interactions and the kinetic mechanisms governing nucleotide utilization in DNA synthesis and repair processes.

Significance in Deoxyribonucleotide Biochemistry

This compound occupies a central position in deoxyribonucleotide biochemistry through its involvement in multiple cellular processes essential for DNA metabolism and cellular function. The compound serves as a key substrate for nucleoside diphosphate kinase enzymes, which catalyze the phosphorylation reaction converting deoxyguanosine diphosphate to deoxyguanosine triphosphate, the direct precursor required for DNA synthesis. This enzymatic conversion represents a critical step in maintaining adequate pools of DNA building blocks necessary for replication, repair, and recombination processes.

Recent research has demonstrated that mammalian DNA polymerases can utilize deoxyguanosine diphosphate directly as a substrate, albeit with significantly reduced efficiency compared to the corresponding triphosphate. Investigations using human DNA polymerase β revealed that deoxyguanosine diphosphate insertion across templating cytosine residues occurs with dramatically impaired kinetics, showing a 32,000-fold reduction in apparent insertion rate compared to deoxyguanosine triphosphate insertion. These findings provide crucial insights into the evolutionary optimization of DNA polymerases for triphosphate substrates and highlight the importance of proper nucleotide pool maintenance.

The compound exhibits significant inhibitory effects on key enzymes involved in purine salvage pathways, including xanthine phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase. These inhibitory properties suggest regulatory roles in purine metabolism and indicate potential mechanisms for controlling nucleotide pool sizes and cellular proliferation rates. The inhibition of salvage pathway enzymes by deoxyguanosine diphosphate may represent a feedback mechanism preventing excessive accumulation of purine nucleotides that could disrupt cellular metabolism.

Structural studies have revealed that deoxyguanosine diphosphate can bind to DNA polymerase active sites with similar coordination patterns to deoxyguanosine triphosphate, indicating that the reduced catalytic efficiency results primarily from chemical rate limitations rather than binding defects. X-ray crystallographic analysis has shown that the absence of the γ-phosphate group significantly impacts the energetics of the nucleotidyl transfer reaction, providing molecular-level understanding of why triphosphate substrates are strongly preferred for DNA synthesis reactions.

Biochemical Process Role of Compound Efficiency Relative to Triphosphate Reference
DNA Polymerase Substrate Direct incorporation 1/32,000
Nucleoside Diphosphate Kinase Substrate Phosphorylation to triphosphate Standard substrate
Xanthine Phosphoribosyl Transferase Inhibitor N/A
Hypoxanthine-Guanine Phosphoribosyl Transferase Inhibitor N/A

Properties

IUPAC Name

disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRRPRAEQUOAZ-FVALZTRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228736
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
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Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78101-74-3, 102783-74-4
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
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Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
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Record name 2'-Deoxyguanosine 5'-diphosphate sodium salt
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Biochemical Analysis

Biochemical Properties

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is a key player in biochemical reactions, particularly those involving nucleotides and nucleosides. It serves as a substrate for enzymes such as pyruvate kinase, which catalyzes the transfer of a phosphate group to produce guanosine 5’-triphosphate. This compound also interacts with guanine nucleotide exchange factors, which facilitate the exchange of guanosine diphosphate for guanosine triphosphate on G-proteins, thereby activating them. Additionally, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is involved in the modulation of interleukin-6 and the signal transducer and activator of transcription 3 pathway.

Molecular Mechanism

At the molecular level, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt exerts its effects through various binding interactions and enzymatic activities. It binds to G-proteins, facilitating the exchange of guanosine diphosphate for guanosine triphosphate, thereby activating the G-protein. This activation triggers downstream signaling pathways that regulate various cellular functions. Additionally, this compound serves as a substrate for pyruvate kinase, which catalyzes the production of guanosine triphosphate, an essential molecule for RNA biosynthesis.

Dosage Effects in Animal Models

The effects of guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt in animal models vary with different dosages. At lower doses, it can effectively modulate cellular signaling pathways and metabolic processes without causing adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in cellular homeostasis and potential neurotoxicity. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Transport and Distribution

Within cells and tissues, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is localized within specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with G-proteins and other signaling molecules. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications.

Biological Activity

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt (dGDP) is a nucleotide that plays a crucial role in various biological processes, particularly in cellular signaling, DNA synthesis, and energy metabolism. This article provides a detailed overview of its biological activity, relevant research findings, and applications in scientific studies.

Structure and Function

This compound is a derivative of guanosine diphosphate (GDP) with specific modifications that affect its biological functions. The absence of the hydroxyl group at the 2' position of the ribose sugar distinguishes it from its ribonucleotide counterparts, influencing its interactions with enzymes and its stability in biochemical pathways.

Biological Roles

1. Substrate in Nucleotide Metabolism

  • dGDP serves as a substrate for various enzymes involved in nucleotide metabolism. It is essential for the synthesis of deoxyribonucleic acid (DNA) during cell replication processes, where it is converted into deoxyguanosine triphosphate (dGTP), a critical building block for DNA polymerases.

2. Role in Signal Transduction

  • The compound is involved in signal transduction pathways, particularly those mediated by G-proteins. It can influence cellular responses by modulating the activity of guanine nucleotide-binding proteins, which are pivotal in various signaling cascades.

3. Interaction with Oncogenes

  • Research indicates that dGDP interacts with Ras proteins, which are key regulators in the mitogen-activated protein kinase (MAPK) signaling pathway. These interactions are significant in cancer biology, as mutations in Ras can lead to uncontrolled cell proliferation . Studies have shown that dGDP can alter the biochemical properties of Ras, affecting its activation and hydrolysis rates .

Research Findings and Case Studies

Several studies have explored the biological activity of dGDP:

  • Enzymatic Interactions : Investigations using surface plasmon resonance have demonstrated that dGDP binds to various enzymes, including DNA polymerases and kinases. This binding influences enzyme kinetics and substrate specificity, providing insights into its role in cellular metabolism.
  • Cancer Research : A study highlighted how imbalances in the deoxyribonucleotide triphosphate pool, including dGDP levels, are associated with diseases such as cancer and diabetes. The hydrolysis rates of dGTP bound to oncogenic Ras mutants were found to differ significantly from those bound to normal Ras proteins, suggesting a potential therapeutic target for cancer treatments .
  • Signal Transduction Studies : Research has shown that dGDP can stimulate phosphoinositide hydrolysis and cyclic AMP accumulation, indicating its role as a second messenger in signaling pathways.

Applications

The unique properties of this compound make it valuable for various applications:

  • Biochemical Research : It is widely used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
  • Pharmaceutical Development : Investigated for potential therapeutic effects against cancer and viral infections due to its role in cellular signaling and metabolism.
  • Diagnostic Tools : Utilized in the production of diagnostic reagents and as a standard in analytical techniques.

Summary Table of Biological Activities

Activity Description
Substrate for DNA synthesisConverts to dGTP for DNA polymerase activity
Signal transductionModulates G-protein activity; affects cellular responses
Interaction with oncogenesAlters Ras protein function; implications for cancer research
Enzymatic interactionsBinding studies reveal insights into enzyme kinetics

Scientific Research Applications

Enzymatic Studies

  • Substrate for Enzymes : dGDP is frequently used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving GTPases .
  • Role in Pyruvate Kinase Reactions : It acts as a substrate for pyruvate kinase, facilitating the production of guanosine 5'-triphosphate (GTP), which is essential for RNA biosynthesis .

Cellular Signaling

  • Signal Transduction : dGDP is involved in cellular signaling pathways, particularly in the activation of G-proteins. It facilitates the exchange of GDP for GTP on these proteins, which is critical for transmitting signals from cell surface receptors to intracellular targets .
  • Inflammatory Response Modulation : The compound has been shown to influence pathways such as IL-6/stat-3, which are involved in inflammatory responses, highlighting its potential therapeutic implications.

Medical Research

  • Therapeutic Potential : dGDP is being investigated for its potential applications in treating diseases such as cancer and viral infections due to its ability to modulate cellular processes and signaling pathways .
  • Diagnostic Reagents : The compound is utilized in the development of diagnostic reagents and assays, particularly in the context of studying nucleotide metabolism and related disorders .

Chemical Reactions

dGDP undergoes various chemical reactions that are essential for its function:

  • Oxidation : Can yield guanosine derivatives with additional functionalities.
  • Reduction : Involves gaining electrons or hydrogen to form different guanosine analogs.
  • Substitution Reactions : Can produce various derivatives by replacing functional groups with nucleophiles or electrophiles.

Stability and Storage

The compound is generally stable when stored under desiccated conditions at -20°C and can be utilized effectively for up to 12 months.

Case Study 1: Enzymatic Kinetics

In a study examining the kinetics of GTPases, researchers utilized dGDP as a substrate to elucidate the mechanisms by which these enzymes functioned under different conditions. The findings highlighted how variations in dGDP concentration affected enzymatic activity, providing insights into potential regulatory mechanisms within cells.

Case Study 2: Therapeutic Applications

Another investigation explored the effects of dGDP on inflammatory pathways using animal models. The results indicated that administration of dGDP led to modulation of IL-6/stat-3 signaling, suggesting its potential role as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Differences

Compound 2'-Position Phosphate Groups Molecular Formula CAS Number Key Roles
Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt Deoxy (no -OH) Diphosphate (PP) C₁₀H₁₃N₅Na₂O₁₀P₂ 78101-74-3 DNA synthesis, nucleotide metabolism, antiviral research
Guanosine 5'-diphosphate (GDP) disodium salt Ribose (-OH) Diphosphate (PP) C₁₀H₁₂N₅Na₂O₁₁P₂ 14617-95-5 GTPase regulation, G-protein signaling, iron homeostasis
Guanosine 5'-triphosphate (GTP) sodium salt Ribose (-OH) Triphosphate (PPP) C₁₀H₁₆N₅NaO₁₄P₃ 56001-48-8 Energy transfer, RNA synthesis, microtubule dynamics
2'-Deoxyguanosine 5'-triphosphate (dGTP) Deoxy (no -OH) Triphosphate (PPP) C₁₀H₁₆N₅O₁₃P₃ 2564-35-4 DNA replication, PCR amplification, sequencing
Adenosine 5'-diphosphate (ADP) disodium salt Ribose (-OH) Diphosphate (PP) C₁₀H₁₂N₅Na₂O₁₀P₂ 20398-34-9 ATP synthesis, energy storage, kinase cascades

Key Distinctions

2'-Deoxy vs. Ribose Backbone :

  • The absence of the 2'-hydroxyl group in the target compound confers resistance to ribonucleases and alkaline hydrolysis, making it suitable for DNA-related applications . In contrast, ribose-containing GDP and GTP are integral to RNA synthesis and hydrolysis-sensitive signaling pathways .

Phosphorylation State :

  • The diphosphate group in the target compound is less energy-rich than triphosphates like GTP or dGTP, limiting its direct use in polymerization. However, it serves as a metabolic intermediate for generating dGTP via nucleoside diphosphate kinases .

Biological Pathways :

  • Target Compound : Primarily involved in DNA repair and replication due to its deoxyribose structure .
  • GDP (Ribose) : Regulates GTPases (e.g., Ras, Rho) and modulates iron metabolism via hepcidin-ferroportin interactions .
  • GTP (Ribose) : Fuels protein synthesis, signal transduction (e.g., G-proteins), and cytoskeletal dynamics .

Preparation Methods

Chemical Synthesis via Phosphorylation and Condensation

The primary synthetic route to guanosine diphosphate derivatives, including the 2'-deoxy form, involves phosphorylation of the nucleoside followed by formation of the diphosphate linkage. A key method is the condensation of nucleoside 5'-phosphomorpholidate with glycosyl phosphate derivatives under anhydrous conditions.

  • Step 1: Preparation of Nucleoside 5'-Phosphomorpholidate

    • Guanosine or 2'-deoxyguanosine is first converted to its 5'-phosphomorpholidate derivative.
    • This intermediate is reactive and suitable for coupling with phosphate groups.
  • Step 2: Condensation with Glycosyl Phosphate

    • The 5'-phosphomorpholidate is reacted with a glycosyl phosphate salt (e.g., triethylammonium salt) in anhydrous dimethyl sulfoxide.
    • The reaction mixture is carefully dried by azeotropic distillation to remove water, which can interfere with condensation.
    • The mixture is stored at room temperature for an extended period (e.g., 48 hours) to allow formation of the diphosphate linkage.
  • Step 3: Purification

    • The crude reaction mixture is diluted with water and applied to an ion-exchange column (e.g., Dowex 1x2 chloride form).
    • Elution is performed with gradually increasing NaCl molarity (0.02 M to 0.08 M).
    • Fractions containing the diphosphate are desalted using size-exclusion chromatography (e.g., Sephadex G-10).
  • Yields and Verification

    • The product is characterized by phosphate content ratios and reducing sugar assays.
    • The method yields crystalline guanosine diphosphate derivatives, including 2'-deoxy forms.

Use of Nucleotide Analogues and Derivatives

In advanced applications, derivatives such as 7-deaza-2'-deoxyguanosine triphosphates have been synthesized to improve biochemical properties like DNA sequencing resolution.

  • Synthetic Modifications

    • Introduction of alkyl or hydroxyalkyl groups at specific positions.
    • Replacement of phosphate groups with thiophosphates or boranophosphates to alter chemical stability and reactivity.
  • Synthesis Techniques

    • Multi-step organic synthesis involving protection/deprotection of hydroxyl groups.
    • Phosphorylation steps using phosphoramidite chemistry or other activating agents.
    • Purification via chromatographic methods.
  • Applications

    • These derivatives are used as substrates for DNA polymerases in sequencing reactions.
    • They help reduce secondary structure artifacts in gel electrophoresis, improving sequence resolution.

Key Considerations in Preparation

  • Anhydrous Conditions

    • Water presence inhibits pyrophosphate bond formation; hence, strict drying protocols are essential.
  • Reaction Monitoring

    • Techniques such as paper electrophoresis and UV detection are employed to monitor reaction progress.
  • Purification

    • Ion-exchange chromatography is critical to separate nucleotide diphosphates from other phosphorylated species.
  • Structural Confirmation

    • Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^1H-NMR, is used to confirm the configuration and purity of the product.
  • Yield Optimization

    • Reaction times, temperature, and reagent ratios are optimized to maximize yield and purity.

Data Summary Table: Preparation Parameters and Outcomes

Preparation Step Conditions/Methods Key Observations/Results Reference
Formation of 5'-Phosphomorpholidate Reaction with morpholine and phosphorylating agent Reactive intermediate for diphosphate formation
Condensation with Glycosyl Phosphate Anhydrous DMSO, room temperature, 48 h Efficient diphosphate bond formation
Drying Protocol Repeated azeotropic distillation (ethanol-benzene 1:1) Essential to remove water, avoid hydrolysis
Purification Ion-exchange chromatography (Dowex 1x2 Cl^-), Sephadex G-10 desalting High purity diphosphate salt obtained
Structural Verification ^1H-NMR spectroscopy, phosphate/reducing sugar assays Confirmed product identity and purity
Derivative Synthesis Multi-step organic synthesis, phosphoramidite chemistry Modified nucleotides for improved biochemical use

Research Findings and Analysis

  • The condensation method of nucleoside 5'-phosphomorpholidate with glycosyl phosphate salts remains a robust approach for synthesizing guanosine diphosphate derivatives, including the 2'-deoxy form.
  • Strict control of moisture and reaction conditions is crucial to prevent side reactions and degradation.
  • Advanced derivatives with substitutions at the base or phosphate moieties have been synthesized to enhance biochemical applications, particularly in DNA sequencing.
  • Purification via ion-exchange chromatography and desalting columns ensures isolation of high-purity nucleotide salts.
  • The use of 7-deaza and other analogues of 2'-deoxyguanosine triphosphates demonstrates the versatility of synthetic methods to tailor nucleotide properties for specific research needs.

Q & A

Q. What analytical methods are recommended to confirm the structural integrity and purity of Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt?

To verify structural integrity, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 31^31P NMR) and high-resolution mass spectrometry (HR-MS) are essential for confirming molecular weight and phosphate group arrangement. For purity assessment, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is recommended, as it resolves nucleotide impurities. Capillary electrophoresis (CE) can further validate charge-based separation, critical for detecting dephosphorylated byproducts. Purity thresholds >98% are typical for enzymatic studies .

Q. How can researchers optimize enzymatic assays using this compound as a substrate for guanylate kinase?

Guanylate kinase activity assays require:

  • Substrate concentration : A 1–5 mM range of the disodium salt in aqueous buffer (pH 7.4–8.0) to ensure solubility and avoid precipitation.
  • Cofactors : Include 10–20 mM MgCl2_2 to stabilize the kinase-phosphoryl transition state.
  • Detection : Couple the reaction with pyruvate kinase and lactate dehydrogenase to monitor ADP/ATP generation via NADH absorbance decay at 340 nm. Alternatively, use 32^{32}P-radiolabeled ATP for autoradiographic quantification of dGTP production .

Q. What storage conditions are critical to maintain the stability of this nucleotide in long-term studies?

Store lyophilized powder at –20°C in desiccated, light-protected containers. For aqueous stock solutions (e.g., 100 mM in H2_2O), aliquot and store at –80°C to prevent hydrolytic degradation. Avoid freeze-thaw cycles, as repeated phase changes accelerate phosphate ester bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data when this compound is used in DNA synthesis versus GTPase signaling studies?

Discrepancies arise due to competing pathways:

  • DNA synthesis : The compound is phosphorylated to dGTP via guanylate kinase and nucleoside diphosphate kinase (NDPK).
  • GTPase signaling : dGDP may directly interact with GTPases (e.g., RAS superfamily proteins), altering hydrolysis kinetics.
    Methodological solutions :
    • Use isotopically labeled 13^{13}C-dGDP to track metabolic fate via LC-MS.
    • Apply GTPase-specific inhibitors (e.g., GAPs or GEF modulators) to isolate signaling contributions.
    • Perform time-resolved assays to distinguish transient dGTP pools from steady-state signaling intermediates .

Q. What experimental strategies are effective for studying this compound’s role in G-protein-coupled receptor (GPCR) signaling cascades?

  • Binding assays : Use surface plasmon resonance (SPR) to measure real-time interactions between dGDP and GPCR-associated GTPases.
  • FRET-based reporters : Engineer cells with biosensors (e.g., EPAC-based) to monitor cAMP fluctuations triggered by dGDP-Gα_\alpha subunit interactions.
  • Knockdown models : CRISPR-Cas9 knockout of guanylate kinase in cell lines to isolate extracellular dGDP effects on GPCR pathways .

Q. How can nucleotide recycling systems be designed to regenerate this compound in continuous enzymatic reactions?

A multienzyme system can be engineered using:

  • Creatine kinase : To regenerate ATP from ADP, leveraging phosphocreatine as a phosphate donor.
  • Nucleoside diphosphate kinase (NDPK) : To convert dGDP to dGTP via ATP hydrolysis.
  • Inorganic pyrophosphatase : To hydrolyze pyrophosphate (PPi), preventing feedback inhibition.
    Monitor recycling efficiency via LC-MS quantification of dGTP/dGDP ratios and 31^{31}P NMR to track phosphate transfer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Reactant of Route 2
Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

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